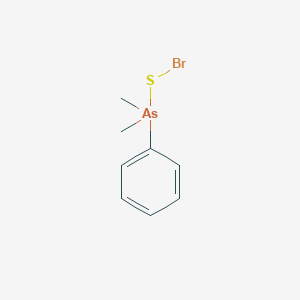
2-(Dodecanoylamino)-N,N,N-trimethylethan-1-aminium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dodecanoylamino)-N,N,N-trimethylethan-1-aminium methyl sulfate is a quaternary ammonium compound with the molecular formula C₁₈H₄₀N₂O₅S. It is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecanoylamino)-N,N,N-trimethylethan-1-aminium methyl sulfate typically involves the reaction of dodecanoyl chloride with N,N,N-trimethylethan-1-amine to form the intermediate 2-(Dodecanoylamino)-N,N,N-trimethylethan-1-aminium chloride. This intermediate is then reacted with methyl sulfate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Dodecanoylamino)-N,N,N-trimethylethan-1-aminium methyl sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions typically occur under mild conditions.
Oxidation and Reduction: These reactions may require specific catalysts and conditions, such as the use of hydrogen peroxide for oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while reactions with amines can produce secondary or tertiary amines .
Scientific Research Applications
2-(Dodecanoylamino)-N,N,N-trimethylethan-1-aminium methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in cell culture and molecular biology experiments due to its ability to disrupt cell membranes.
Industry: The compound is used in the formulation of detergents, emulsifiers, and other industrial products
Mechanism of Action
The mechanism of action of 2-(Dodecanoylamino)-N,N,N-trimethylethan-1-aminium methyl sulfate involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis. This property makes it effective as an antimicrobial agent. The compound also interacts with various molecular targets, including proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Chloride (DTAC): Similar in structure but with a chloride counterion instead of methyl sulfate.
Uniqueness
2-(Dodecanoylamino)-N,N,N-trimethylethan-1-aminium methyl sulfate is unique due to its specific combination of a long alkyl chain and a quaternary ammonium group, which provides it with distinct surfactant properties and a broad range of applications .
Properties
CAS No. |
62570-44-9 |
|---|---|
Molecular Formula |
C18H40N2O5S |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2-(dodecanoylamino)ethyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C17H36N2O.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-17(20)18-15-16-19(2,3)4;1-5-6(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4) |
InChI Key |
OKRBJWKNYIIJBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14520070.png)
![4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)-](/img/structure/B14520073.png)


![Bicyclo[2.1.1]hexane-2,2-dicarboxylic acid](/img/structure/B14520100.png)
![1-[(3-Aminopropyl)amino]hexadecan-2-OL](/img/structure/B14520102.png)
